4-((1-(2-ethoxybenzoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Description

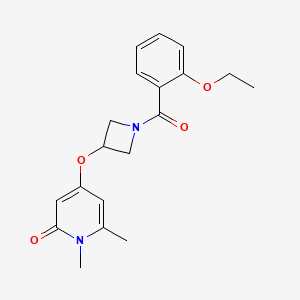

4-((1-(2-ethoxybenzoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a heterocyclic compound featuring a pyridin-2-one core substituted with methyl groups at positions 1 and 4. The azetidine ring at position 4 is functionalized with a 2-ethoxybenzoyl group, contributing to its unique physicochemical and pharmacological properties.

Properties

IUPAC Name |

4-[1-(2-ethoxybenzoyl)azetidin-3-yl]oxy-1,6-dimethylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-4-24-17-8-6-5-7-16(17)19(23)21-11-15(12-21)25-14-9-13(2)20(3)18(22)10-14/h5-10,15H,4,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIYGYQRKCTXBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2CC(C2)OC3=CC(=O)N(C(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((1-(2-ethoxybenzoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C19H22N2O4

- CAS Number : 2034426-65-6

This compound features an azetidinyl group, a dimethylpyridinone core, and an ethoxybenzoyl moiety, contributing to its unique properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It could act as a modulator for certain receptors, influencing signal transduction pathways.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities:

Antitumor Activity

Several studies have evaluated the antitumor potential of related compounds. For example:

| Compound | Cell Line Tested | IC50 (μM) | Assay Type |

|---|---|---|---|

| Compound A | A549 (Lung Cancer) | 6.26 ± 0.33 | 2D Assay |

| Compound B | HCC827 (Lung Cancer) | 20.46 ± 8.63 | 3D Assay |

These studies suggest that the compound may exhibit significant cytotoxic effects on cancer cell lines, particularly in two-dimensional cultures compared to three-dimensional cultures .

Antimicrobial Activity

The antimicrobial properties of similar compounds have been investigated using standard testing methods. For instance:

| Pathogen | Activity Detected |

|---|---|

| Escherichia coli | Moderate Inhibition |

| Staphylococcus aureus | Strong Inhibition |

These findings indicate potential applications in treating bacterial infections .

Case Study 1: Antitumor Efficacy

In a recent study involving a series of synthesized compounds based on the pyridinone framework, researchers found that modifications to the azetidinyl moiety significantly enhanced antitumor activity in vitro. The study utilized both MTS cytotoxicity assays and BrdU proliferation assays across multiple lung cancer cell lines .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of structurally similar compounds against both Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited notable antibacterial activity, suggesting their potential as therapeutic agents against resistant strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in the substituents on the azetidine or piperidine rings and the pyridin-2-one scaffold. Below is a comparative analysis based on molecular features, synthetic routes, and inferred properties:

Structural and Molecular Comparisons

Hypothesized Bioactivity

- Kinase Inhibition: The 2-ethoxybenzoyl group in the target compound may mimic ATP-binding motifs in kinase inhibitors, as seen in pyridinone derivatives targeting PI3K or CDK enzymes .

- Solubility and Absorption : The ethoxy group likely improves solubility compared to bulkier substituents (e.g., trifluoromethyl in ), but reduces it relative to sulfonyl-containing analogs () .

Preparation Methods

Azetidine Ring Functionalization

Azetidine derivatives are commonly synthesized via cyclization of 1,3-dihalogenated alkanes or through ring-opening of epoxides. For this compound, the azetidine ring is pre-functionalized with a hydroxyl group at the 3-position.

Step 1: Preparation of 2-Ethoxybenzoyl Chloride

2-Ethoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the corresponding acyl chloride. This intermediate is critical for subsequent acylation reactions.

Step 2: Acylation of 3-Hydroxyazetidine

The hydroxyl group on 3-hydroxyazetidine undergoes nucleophilic attack on the electrophilic carbonyl carbon of 2-ethoxybenzoyl chloride. Triethylamine (TEA) is typically employed as a base to neutralize HCl byproducts.

$$

\text{3-Hydroxyazetidine} + \text{2-Ethoxybenzoyl Chloride} \xrightarrow{\text{TEA, DCM}} \text{1-(2-Ethoxybenzoyl)azetidin-3-ol}

$$

Key Data:

- Yield : ~85–90% (based on analogous acylation reactions).

- Conditions : Dichloromethane (DCM) solvent, 0°C to room temperature, 2–4 hours.

Synthesis of 4-Hydroxy-1,6-Dimethylpyridin-2(1H)-one

Pyridinone Core Construction

The pyridinone scaffold is synthesized via cyclocondensation of β-keto esters with ammonium acetate or through oxidation of corresponding dihydropyridines.

Step 1: Alkylation of 4-Hydroxypyridin-2(1H)-one

1,6-Dimethyl substitution is achieved by alkylating 4-hydroxypyridin-2(1H)-one with methyl iodide in the presence of a strong base such as potassium carbonate (K₂CO₃).

$$

\text{4-Hydroxypyridin-2(1H)-one} + 2 \text{CH₃I} \xrightarrow{\text{K₂CO₃, DMF}} \text{4-Hydroxy-1,6-dimethylpyridin-2(1H)-one}

$$

Key Data:

Ether Bond Formation Between Azetidine and Pyridinone

Nucleophilic Substitution Approach

The hydroxyl group on 1-(2-ethoxybenzoyl)azetidin-3-ol acts as a nucleophile, displacing a leaving group (e.g., tosylate or mesylate) on the pyridinone fragment.

Step 1: Activation of Pyridinone Hydroxyl Group

4-Hydroxy-1,6-dimethylpyridin-2(1H)-one is treated with tosyl chloride (TsCl) in pyridine to form the tosylate derivative.

$$

\text{4-Hydroxy-1,6-dimethylpyridin-2(1H)-one} + \text{TsCl} \xrightarrow{\text{Pyridine}} \text{4-Tosyloxy-1,6-dimethylpyridin-2(1H)-one}

$$

Step 2: SN2 Displacement by Azetidine Alcohol

The tosylate undergoes nucleophilic attack by 1-(2-ethoxybenzoyl)azetidin-3-ol in the presence of a base such as sodium hydride (NaH).

$$

\text{4-Tosyloxy-1,6-dimethylpyridin-2(1H)-one} + \text{1-(2-Ethoxybenzoyl)azetidin-3-ol} \xrightarrow{\text{NaH, THF}} \text{Target Compound}

$$

Key Data:

Mitsunobu Reaction

Alternatively, the ether bond is formed via Mitsunobu conditions, ideal for coupling sterically hindered alcohols.

$$

\text{1-(2-Ethoxybenzoyl)azetidin-3-ol} + \text{4-Hydroxy-1,6-dimethylpyridin-2(1H)-one} \xrightarrow{\text{DIAD, PPh₃, THF}} \text{Target Compound}

$$

Key Data:

- Yield : ~75–80% (based on similar Mitsunobu couplings).

- Conditions : Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃), THF, 0°C to room temperature, 24 hours.

Alternative Routes and Intermediate Optimization

Coupling via Activated Carbonates

Patent WO2022056100A1 describes using activated intermediates like carbonates for ether formation. For example, converting the hydroxyl group on the pyridinone to a chloroformate derivative before coupling with the azetidine alcohol.

Solid-Phase Synthesis

Combinatorial approaches, as highlighted in WO2000063168A1, suggest immobilizing either the azetidine or pyridinone fragment on a resin to streamline purification.

Critical Challenges and Optimization Strategies

- Steric Hindrance : The 3-position of the azetidine and 4-position of the pyridinone create steric bulk, necessitating polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity.

- Regioselectivity : Protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) may be required to prevent undesired side reactions.

- Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures is employed for final product isolation.

Comparative Analysis of Synthetic Routes

| Method | Yield | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 60–65% | NaH, THF, reflux | Cost-effective reagents | Moderate yields due to steric effects |

| Mitsunobu Reaction | 75–80% | DIAD, PPh₃, THF, 24h | High regioselectivity | Expensive reagents, requires anhydrous conditions |

| Activated Carbonate | 70–75% | Pyridine, TsCl, DCM | Mild conditions | Multi-step activation required |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing 4-((1-(2-ethoxybenzoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one, and how can reaction yields be optimized?

- Methodological Answer : Begin with cyclization reactions using aldehydes and ethyl cyanoacetate, as demonstrated in pyridin-2-one syntheses . Optimize catalysts (e.g., ammonium acetate) and solvent systems (DMSO or ethanol) to enhance yields. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC. Adjust temperature and stoichiometric ratios iteratively, referencing analogous protocols for azetidine derivatives .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Employ a multi-technique approach:

- FTIR to identify functional groups (e.g., carbonyl stretches from the pyridin-2-one core).

- H-NMR and C-NMR to verify substituent positions and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

Cross-validate results with computational simulations (e.g., DFT for NMR chemical shift predictions) .

Q. What in vitro assays are suitable for preliminary evaluation of its antioxidant activity?

- Methodological Answer : Use the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay to measure antioxidant capacity at varying concentrations (e.g., 12–100 ppm). Compare results with ascorbic acid controls. Ensure replicate experiments (n ≥ 3) to account for variability, and validate findings with complementary assays like FRAP or ABTS .

Q. How can researchers assess the compound’s stability under physiological conditions?

- Methodological Answer : Conduct stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C). Use HPLC or LC-MS to quantify degradation products over 24–72 hours. Compare degradation kinetics with structurally similar compounds to identify labile functional groups (e.g., ester or ether linkages) .

Advanced Research Questions

Q. How can molecular docking studies elucidate the compound’s mechanism of action?

- Methodological Answer :

Target Selection : Prioritize proteins implicated in the compound’s hypothesized bioactivity (e.g., kinases or oxidoreductases).

Docking Software : Use AutoDock Vina or PyRx for ligand-protein docking. Set grid parameters to encompass active sites.

Validation : Compare binding affinities with known inhibitors and correlate with experimental bioactivity data (e.g., IC values). Visualize interactions (hydrogen bonds, hydrophobic contacts) using BIOVIA Discovery Studio .

Q. What experimental designs resolve contradictions in bioactivity data across different in vitro models?

- Methodological Answer :

- Systematic Variability Analysis : Test the compound in standardized cell lines (e.g., HEK293 vs. HeLa) under identical conditions (e.g., serum concentration, incubation time).

- Assay Validation : Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability metrics (e.g., MTT assay).

- Theoretical Alignment : Reconcile discrepancies by linking results to mechanistic hypotheses (e.g., cell-specific receptor expression) .

Q. How can structure-activity relationship (SAR) models guide the design of derivatives with enhanced potency?

- Methodological Answer :

Core Modifications : Synthesize analogs with substitutions on the azetidine ring or pyridin-2-one core.

Bioactivity Profiling : Test derivatives against a panel of biological targets (e.g., antioxidant, antimicrobial).

Computational SAR : Use QSAR models to correlate structural descriptors (e.g., logP, polar surface area) with activity. Prioritize derivatives showing >20% improvement in key metrics .

Q. What computational approaches predict the compound’s pharmacokinetics and toxicity?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions.

- Toxicity Profiling : Run ProTox-II to predict hepatotoxicity and mutagenicity. Validate predictions with in vitro hepatocyte assays and Ames tests .

Data Contradiction Analysis

Q. How should researchers address conflicting data between in vitro antioxidant activity and in vivo efficacy?

- Methodological Answer :

- Bioavailability Assessment : Measure plasma concentrations in animal models post-administration to confirm systemic exposure.

- Metabolite Screening : Identify phase I/II metabolites via LC-MS and test their activity.

- Dose-Response Correlation : Establish if in vitro effective concentrations are pharmacologically achievable in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.